Cas no 320-75-2 (2-Bromo-4-fluoro-6-nitrophenol)

2-Bromo-4-fluoro-6-nitrophenol is a halogenated nitrophenol derivative with significant utility in synthetic organic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. Its distinct substitution pattern—bromine, fluorine, and nitro groups on the phenolic ring—enhances reactivity and selectivity in electrophilic aromatic substitution and nucleophilic displacement reactions. The presence of both electron-withdrawing (nitro, bromo, fluoro) and electron-donating (hydroxyl) groups allows for versatile functionalization, making it valuable for constructing complex molecular frameworks. This compound is characterized by high purity and stability under standard handling conditions, ensuring reliable performance in multi-step syntheses. Its structural features also facilitate studies in regioselective transformations and material science applications.
2-Bromo-4-fluoro-6-nitrophenol structure
320-75-2 structure
商品名:2-Bromo-4-fluoro-6-nitrophenol
CAS番号:320-75-2
MF:C6H3NO3FBr
メガワット:235.99532
MDL:MFCD03094182
CID:293491
PubChem ID:2773384

2-Bromo-4-fluoro-6-nitrophenol 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-fluoro-6-nitrophenol
    • Phenol,2-bromo-4-fluoro-6-nitro-
    • 2-Brom-4-fluor-6-nitro-phenol
    • 4-Fluor-6-brom-2-nitro-1-hydroxy-benzol
    • 6-bromo-4-fluoro-2-nitrophenol
    • DFHGOCSWFGXYSQ-UHFFFAOYSA-N
    • PS-10576
    • SY064716
    • DTXSID50378423
    • A821120
    • 320-75-2
    • FT-0631948
    • EN300-26643
    • CS-0036370
    • Z227832744
    • MFCD03094182
    • AKOS001341787
    • W11571
    • SCHEMBL103118
    • 2-bromo-4-fluoro-6-nitro-phenol
    • DB-048150
    • DTXCID50329450
    • MDL: MFCD03094182
    • インチ: InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H
    • InChIKey: DFHGOCSWFGXYSQ-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C(=C1Br)O)[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 234.92800
  • どういたいしつりょう: 234.92803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.965±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 67 ºC
  • ふってん: 238.7±35.0 ºC (760 Torr),
  • フラッシュポイント: 98.2±25.9 ºC,
  • ようかいど: 極微溶性(0.26 g/l)(25ºC)、
  • PSA: 66.05000
  • LogP: 2.72520

2-Bromo-4-fluoro-6-nitrophenol セキュリティ情報

2-Bromo-4-fluoro-6-nitrophenol 税関データ

  • 税関コード:2908999090
  • 税関データ:

    中国税関コード:

    2908999090

    概要:

    290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Bromo-4-fluoro-6-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26643-0.1g
2-bromo-4-fluoro-6-nitrophenol
320-75-2 95.0%
0.1g
$20.0 2025-03-21
Enamine
EN300-26643-1.0g
2-bromo-4-fluoro-6-nitrophenol
320-75-2 95.0%
1.0g
$59.0 2025-03-21
Enamine
EN300-26643-10.0g
2-bromo-4-fluoro-6-nitrophenol
320-75-2 95.0%
10.0g
$278.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107010-25g
2-Bromo-4-fluoro-6-nitrophenol
320-75-2 98%
25g
¥734.00 2024-08-02
Enamine
EN300-26643-2.5g
2-bromo-4-fluoro-6-nitrophenol
320-75-2 95.0%
2.5g
$104.0 2025-03-21
Alichem
A013020694-500mg
2-Bromo-4-fluoro-6-nitrophenol
320-75-2 97%
500mg
$831.30 2023-09-02
Ambeed
A630809-1g
2-Bromo-4-fluoro-6-nitrophenol
320-75-2 98%
1g
$10.0 2025-02-26
eNovation Chemicals LLC
D764651-25g
2-BROMO-4-FLUORO-6-NITROPHENOL
320-75-2 97%
25g
$130 2024-06-06
TRC
B688803-500mg
2-Bromo-4-fluoro-6-nitrophenol
320-75-2
500mg
$ 87.00 2023-04-18
Ambeed
A630809-25g
2-Bromo-4-fluoro-6-nitrophenol
320-75-2 98%
25g
$85.0 2025-02-26

2-Bromo-4-fluoro-6-nitrophenolに関する追加情報

2-Bromo-4-fluoro-6-nitrophenol: A Comprehensive Overview

2-Bromo-4-fluoro-6-nitrophenol (CAS No. 320-75-2) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is a derivative of phenol, with three substituents attached to the aromatic ring: a bromine atom at position 2, a fluorine atom at position 4, and a nitro group at position 6. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 2-bromo-4-fluoro-6-nitrophenol involves a series of carefully controlled reactions. Typically, the starting material is phenol, which undergoes sequential substitution reactions to introduce the bromine, fluorine, and nitro groups. The nitration step is particularly critical, as it requires precise control of temperature and reagent concentrations to ensure the desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing emphasis on green chemistry in modern research.

One of the most notable applications of 2-bromo-4-fluoro-6-nitrophenol is in the field of drug discovery. The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential antiviral and anticancer agents. For instance, studies have shown that derivatives of this compound exhibit promising antiviral activity against influenza viruses by inhibiting viral replication mechanisms. Additionally, its role as a precursor in the development of novel anticancer drugs has been explored, with researchers investigating its ability to target specific oncogenic pathways.

In materials science, 2-bromo-4-fluoro-6-nitrophenol has been utilized in the synthesis of advanced polymers and materials with tailored electronic properties. The presence of electron-withdrawing groups like bromine and nitro enhances the conjugation within the aromatic ring, making it suitable for applications in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors for use in flexible electronics and optoelectronic devices.

The physical properties of 2-bromo-4-fluoro-6-nitrophenol are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 180°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum reveals strong absorption bands due to the conjugated system formed by the aromatic ring and substituents, making it useful in photochemical applications.

From an environmental perspective, understanding the fate and behavior of 2-bromo-4-fluoro-6-nitrophenol in natural systems is crucial. Studies have shown that under certain conditions, such as exposure to sunlight or microbial activity, this compound can undergo degradation pathways that lead to less toxic byproducts. However, further research is needed to fully assess its environmental impact and develop strategies for safe handling and disposal.

In conclusion, 2-bromo-4-fluoro-6-nitrophenol (CAS No. 320-75-2) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure enables its use as an intermediate in drug discovery and materials science while also contributing to advancements in green chemistry practices. As research continues to uncover new potential uses for this compound, it remains an important area of focus for scientists seeking innovative solutions to complex problems.

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Amadis Chemical Company Limited
(CAS:320-75-2)2-Bromo-4-fluoro-6-nitrophenol
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